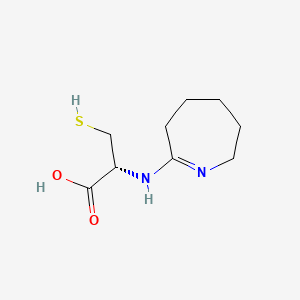
L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- is a compound that combines the amino acid L-cysteine with a tetrahydro-2H-azepin-7-yl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- involves the reaction of L-cysteine with 3,4,5,6-tetrahydro-2H-azepin-7-ol hydrogen sulfate. The reaction typically requires the presence of nucleophilic reagents and specific conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar reaction conditions as those used in laboratory settings, scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- undergoes various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the azepin ring.
Substitution: Nucleophilic substitution reactions can occur, especially involving the sulfur atom
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
Major products formed from these reactions include disulfides, reduced azepin derivatives, and substituted cysteine derivatives .
Applications De Recherche Scientifique
L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in protein synthesis and enzyme function.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- involves its interaction with molecular targets such as enzymes and proteins. The compound’s thiol group can form disulfide bonds, affecting protein structure and function. Additionally, the azepin ring can interact with various biological pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5,6-Tetrahydro-2H-azepin-7-ol: A precursor in the synthesis of L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-
L-Cysteine: An amino acid with a thiol group, similar to the cysteine moiety in the compound .
Uniqueness
L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- is unique due to the combination of the cysteine and azepin moieties, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
105099-08-9 |
|---|---|
Formule moléculaire |
C9H16N2O2S |
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
(2R)-3-sulfanyl-2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)propanoic acid |
InChI |
InChI=1S/C9H16N2O2S/c12-9(13)7(6-14)11-8-4-2-1-3-5-10-8/h7,14H,1-6H2,(H,10,11)(H,12,13)/t7-/m0/s1 |
Clé InChI |
JEQZPYVEFTZNOQ-ZETCQYMHSA-N |
SMILES isomérique |
C1CCC(=NCC1)N[C@@H](CS)C(=O)O |
SMILES canonique |
C1CCC(=NCC1)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)

![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
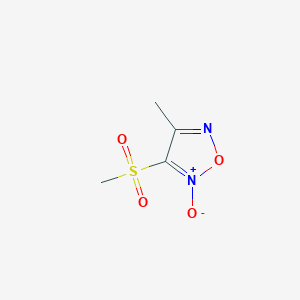
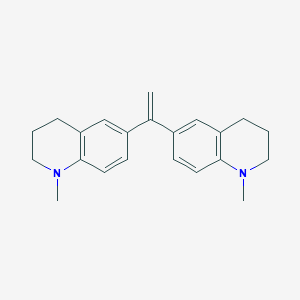
![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
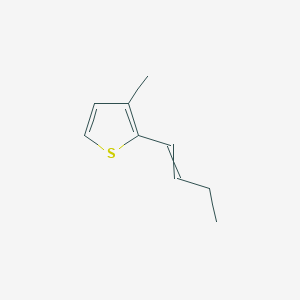
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
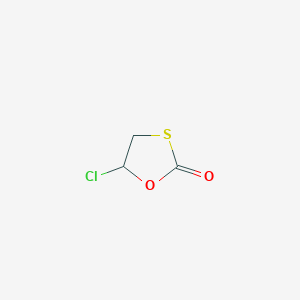
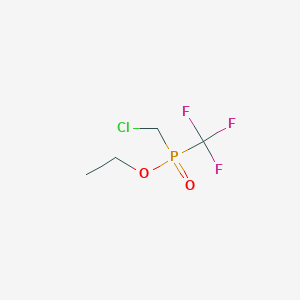
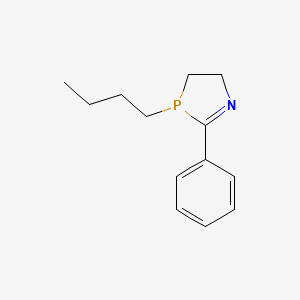
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
